molecular formula C8H16O B8675167 4,4-Dimethylhexanal CAS No. 5932-91-2

4,4-Dimethylhexanal

Cat. No.: B8675167
CAS No.: 5932-91-2
M. Wt: 128.21 g/mol
InChI Key: LIARQDWTSIPOCX-UHFFFAOYSA-N
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Description

4,4-Dimethylhexanal (CAS 5932-91-2) is a branched aliphatic aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a hexanal backbone substituted with two methyl groups at the fourth carbon position, resulting in significant steric effects that influence its physical properties and reactivity.

Properties

CAS No.

5932-91-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

4,4-dimethylhexanal

InChI

InChI=1S/C8H16O/c1-4-8(2,3)6-5-7-9/h7H,4-6H2,1-3H3

InChI Key

LIARQDWTSIPOCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Hexanal Derivatives

The following table summarizes key structural and physicochemical properties of 4,4-dimethylhexanal and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)* Key Structural Features Reactivity Notes
This compound 5932-91-2 C₈H₁₆O 128.21 ~150 (estimated) Two methyl groups at C4 High steric hindrance at aldehyde site
4-Methylhexanal 41065-97-8 C₇H₁₄O 114.19 ~140 (estimated) Single methyl group at C4 Moderate steric hindrance
3,3-Dimethylhexanal N/A C₈H₁₆O 128.21 ~145 (estimated) Methyl groups at C3 (closer to aldehyde) Increased hindrance near aldehyde group

*Boiling points are estimated based on molecular weight and branching trends.

Structural and Functional Differences

4-Methylhexanal (C₇H₁₄O) :

  • Features a single methyl group at the fourth carbon, reducing steric hindrance compared to this compound.
  • Lower molecular weight (114.19 g/mol) likely results in a lower boiling point (~140°C) .
  • Reactivity in nucleophilic addition reactions (e.g., Grignard reactions) is expected to be higher due to reduced steric effects.

3,3-Dimethylhexanal (C₈H₁₆O): Methyl groups at the third carbon position bring substituents closer to the aldehyde functional group.

Physicochemical and Reactivity Trends

  • Boiling Points : Branching generally lowers boiling points due to decreased surface area and van der Waals interactions. This compound’s higher molecular weight (128.21 g/mol) may offset this trend, resulting in a slightly higher boiling point (~150°C) compared to 4-methylhexanal .
  • In contrast, 3,3-dimethylhexanal’s substituents closer to the aldehyde group may further impede nucleophilic attack .
  • Synthetic Applications :
    • This compound’s branching may make it a preferred intermediate in synthesizing bulky ketones or alcohols via controlled reduction.
    • 4-Methylhexanal, with its simpler structure, is likely more versatile in high-yield reactions requiring less hindered substrates .

Research Implications and Gaps

While the provided evidence lacks direct experimental comparisons, structural analysis reveals critical trends:

Positional Isomerism : The placement of methyl groups significantly impacts steric and electronic effects, influencing reactivity and physical properties.

Reactivity Trade-offs : Branched derivatives like this compound may trade reduced reactivity for selectivity in certain synthetic pathways.

Key Research Needs :

  • Experimental determination of boiling points, vapor pressures, and reaction kinetics.
  • Comparative studies on oxidation stability and catalytic hydrogenation efficiency.

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